molecular formula C22H28O10 B11068863 Bis(2-methoxyethyl) 2-(1,3-benzodioxol-5-yl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate

Bis(2-methoxyethyl) 2-(1,3-benzodioxol-5-yl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate

Cat. No.: B11068863
M. Wt: 452.5 g/mol
InChI Key: CWUBYUVPEPMVTM-UHFFFAOYSA-N
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Description

BIS(2-METHOXYETHYL) 2-(1,3-BENZODIOXOL-5-YL)-4-HYDROXY-4-METHYL-6-OXO-1,3-CYCLOHEXANEDICARBOXYLATE is a complex organic compound characterized by its unique molecular structure. It contains multiple functional groups, including esters, hydroxyl, and aromatic rings, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BIS(2-METHOXYETHYL) 2-(1,3-BENZODIOXOL-5-YL)-4-HYDROXY-4-METHYL-6-OXO-1,3-CYCLOHEXANEDICARBOXYLATE involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Benzodioxole Ring: This step involves the cyclization of catechol with formaldehyde to form the 1,3-benzodioxole ring.

    Esterification: The benzodioxole derivative undergoes esterification with 2-methoxyethanol in the presence of an acid catalyst to form the ester groups.

    Cyclohexane Ring Formation: The esterified benzodioxole is then subjected to a Diels-Alder reaction with a suitable diene to form the cyclohexane ring.

    Hydroxylation and Methylation: The cyclohexane derivative is hydroxylated and methylated to introduce the hydroxyl and methyl groups at the desired positions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. Key considerations include:

    Temperature Control: Maintaining optimal temperatures for each reaction step to ensure high selectivity and yield.

    Catalyst Selection: Using efficient catalysts to accelerate reaction rates and improve product purity.

    Purification: Employing techniques such as distillation, crystallization, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

BIS(2-METHOXYETHYL) 2-(1,3-BENZODIOXOL-5-YL)-4-HYDROXY-4-METHYL-6-OXO-1,3-CYCLOHEXANEDICARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nitrating mixture (concentrated nitric and sulfuric acids) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

BIS(2-METHOXYETHYL) 2-(1,3-BENZODIOXOL-5-YL)-4-HYDROXY-4-METHYL-6-OXO-1,3-CYCLOHEXANEDICARBOXYLATE has diverse applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in drug development, particularly for its anti-inflammatory and antioxidant properties.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of BIS(2-METHOXYETHYL) 2-(1,3-BENZODIOXOL-5-YL)-4-HYDROXY-4-METHYL-6-OXO-1,3-CYCLOHEXANEDICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.

    Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.

    Antioxidant Activity: Scavenging free radicals and reducing oxidative stress in cells.

Comparison with Similar Compounds

Similar Compounds

    BIS(2-METHOXYETHYL) 2-(1,3-BENZODIOXOL-5-YL)-4-HYDROXY-4-METHYL-6-OXO-1,3-CYCLOHEXANEDICARBOXYLATE: shares structural similarities with other benzodioxole derivatives and cyclohexane-based compounds.

Uniqueness

    Structural Complexity: The presence of multiple functional groups and rings makes it a unique and versatile molecule.

    Reactivity: Its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, distinguishes it from simpler compounds.

    Applications: Its diverse applications in chemistry, biology, medicine, and industry highlight its significance compared to other similar compounds.

Properties

Molecular Formula

C22H28O10

Molecular Weight

452.5 g/mol

IUPAC Name

bis(2-methoxyethyl) 2-(1,3-benzodioxol-5-yl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate

InChI

InChI=1S/C22H28O10/c1-22(26)11-14(23)18(20(24)29-8-6-27-2)17(19(22)21(25)30-9-7-28-3)13-4-5-15-16(10-13)32-12-31-15/h4-5,10,17-19,26H,6-9,11-12H2,1-3H3

InChI Key

CWUBYUVPEPMVTM-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)C(C(C1C(=O)OCCOC)C2=CC3=C(C=C2)OCO3)C(=O)OCCOC)O

Origin of Product

United States

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